
(1-Benzylpyrrolidin-3-yl)methanol
Overview
Description
(1-Benzylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 1-benzyl-3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and safety considerations. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 1-Benzyl-3-pyrrolidinone or 1-benzyl-3-pyrrolidinecarboxaldehyde.
Reduction: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
1-Benzylpyrrolidin-3-yl-methanol is a versatile compound with applications spanning pharmaceutical development, neuroscience research, drug delivery systems, organic synthesis, and behavioral studies . It is also known as N-Benzyl-3-hydroxymethylpyrrolidine and 1-Benzyl-DL-β-prolinol .
Scientific Research Applications
- Pharmaceutical Development This compound is a key intermediate in creating analgesics and anti-anxiety medications .
- Neuroscience Research 1-Benzylpyrrolidin-3-yl-methanol is used in central nervous system studies because of its potential effects on neurotransmitter systems, which can help scientists understand mood disorders .
- Drug Delivery Systems The compound can be added to drug delivery formulations to increase the solubility and bioavailability of poorly soluble drugs .
- Organic Synthesis Researchers can use it as a building block in organic synthesis to efficiently create complex molecular structures .
- Behavioral Studies Animal models utilize 1-Benzylpyrrolidin-3-yl-methanol to assess the impact of different compounds on behavior, offering insights into addiction and cognitive function .
Case Studies
While specific case studies directly focusing on 1-Benzylpyrrolidin-3-yl-methanol are not available in the provided search results, case studies in general are used to understand the mechanisms behind the quality of service delivery and institutional reform . Case studies are also used by organizations to show how they use platforms to drive research, streamline clinical trials, and accelerate processes . Qualitative content analysis can be applied as a text interpretation method in case study research .
Real World Data and Research
Mechanism of Action
The mechanism of action of (1-Benzylpyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-(2-Methoxyethyl)pyrrolidin-3-yl)methanol
Comparison: (1-Benzylpyrrolidin-3-yl)methanol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the benzyl group provides additional sites for substitution reactions and can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.
Biological Activity
(1-Benzylpyrrolidin-3-yl)methanol, a compound characterized by its pyrrolidine ring and hydroxymethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 191.27 g/mol. The compound features a chiral center, which influences its biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the benzyl substitution enhances hydrophobic interactions, potentially affecting receptor binding affinities.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Receptor Binding : It acts as a ligand for neurotransmitter receptors, modulating their activity. This interaction may influence neurotransmission and metabolic pathways.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, which could have therapeutic implications in various diseases.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neurotransmitter Interaction : The compound shows potential in influencing neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary findings indicate possible anti-inflammatory properties that could be explored for therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study investigating the effects of this compound on serotonin receptors revealed that the compound could enhance serotonin signaling, suggesting potential applications in mood disorders. The research utilized in vitro assays to measure receptor activity changes upon compound exposure.
Case Study: Antioxidant Properties
In vitro studies demonstrated that this compound exhibited significant antioxidant activity by scavenging free radicals, thereby protecting cellular components from oxidative damage. This property was quantified using DPPH radical scavenging assays, showing a dose-dependent response .
Synthesis and Applications
This compound can be synthesized through various methods involving reductive amination techniques. Its role as an intermediate in the synthesis of more complex organic molecules highlights its utility in pharmaceutical development.
Chemical Reactions Analysis
Oxidation to 1-Benzyl-3-pyrrolidinone
The hydroxymethyl group undergoes oxidation to a ketone using agents like pyridinium chlorochromate (PCC) or Jones reagent, yielding 1-benzyl-3-pyrrolidinone:Mechanistic Insight :
- The reaction proceeds via a two-step oxidation:
Esterification Reactions
The alcohol reacts with carboxylic acids or acyl chlorides to form esters. For example, reaction with acetyl chloride yields the corresponding acetate:Conditions :
- Base: Triethylamine (Et₃N) to scavenge HCl
- Solvent: Dichloromethane (DCM) at 0°C to room temperature .
Acylation at the Pyrrolidine Nitrogen
While the nitrogen is benzyl-protected, deprotection (e.g., via hydrogenolysis) allows for subsequent acylation. Post-deprotection, the amine reacts with acylating agents:Applications :
Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine reacts with alkyl halides to form quaternary ammonium salts. For instance, methyl iodide generates a charged species:Utility :
Participation in Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric hydrogenation and transfer hydrogenation reactions. Its stereochemistry directs enantioselectivity in ketone reductions:
Example Reaction :Key Features :
Nucleophilic Substitution at the Benzylic Position
The benzylic position undergoes SN1 or SN2 reactions under acidic or polar aprotic conditions, respectively. For example, bromination yields a bromide intermediate:Mechanism :
- Protonation of the hydroxyl group converts it to a better leaving group (H₂O), followed by nucleophilic attack by Br⁻ .
Comparative Reactivity Table
Mechanistic and Synthetic Considerations
- Steric Effects : The benzyl group hinders nucleophilic attack at the nitrogen, favoring reactions at the hydroxymethyl group.
- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance SN2 pathways, while polar protic solvents (e.g., MeOH) stabilize carbocations in SN1 mechanisms .
- Chiral Applications : The compound’s rigid bicyclic structure makes it valuable in asymmetric synthesis, particularly in neurotransmitter-targeted drug intermediates .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (1-Benzylpyrrolidin-3-yl)methanol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, sodium borohydride (NaBH₄) in methanol can reduce intermediates like 1-benzylpyrrolidin-3-yl ketone. Reaction optimization includes controlling temperature (room temperature for stability) and stoichiometric ratios of reducing agents . Recrystallization using ethanol-water mixtures enhances purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : X-ray crystallography (using SHELX software ) resolves absolute configuration, particularly for chiral centers. NMR spectroscopy (¹H/¹³C) identifies proton environments, such as benzyl group aromatic protons (δ 7.2–7.4 ppm) and hydroxyl proton signals (broad, δ 1.5–2.5 ppm). Polarimetry or chiral HPLC distinguishes enantiomers, as seen in related pyrrolidine derivatives .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and methanol, but hygroscopicity requires anhydrous storage under nitrogen . Stability tests under varying pH (e.g., 4–9) and temperature (4°C to 40°C) reveal degradation profiles; LC-MS monitors hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers exhibit divergent binding affinities in biological targets. For example, (3R,4R)- and (3S,4S)-pyrrolidindiol analogs show varying inhibitory effects in enzyme assays . Molecular docking (e.g., AutoDock Vina) models interactions with chiral receptors, while SPR assays quantify binding kinetics .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel analogs of this compound?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Multi-dimensional NMR (COSY, NOESY) clarifies proton coupling, while high-resolution MS (HRMS) confirms molecular formulas . Cross-referencing with crystallographic data (CCDC entries) validates structural assignments .
Q. How can computational methods guide the design of this compound-based inhibitors for therapeutic targets?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking simulations (e.g., Schrödinger Suite) optimize substituent placement for target engagement, such as modifying the benzyl group for enhanced hydrophobic interactions . Free-energy perturbation (FEP) models assess binding affinity changes upon structural modifications.
Q. What advanced chromatographic techniques separate this compound from complex reaction mixtures?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with mobile phases of hexane:isopropanol (90:10, v/v) . For impurities, UPLC-MS with C18 columns (e.g., Waters ACQUITY) and gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation .
Q. Data Contradiction & Validation
Q. How should researchers address inconsistencies between theoretical and experimental LogP values for this compound derivatives?
- Methodological Answer : Experimental LogP (shake-flask method) may deviate from software predictions (e.g., ChemAxon). Validate via HPLC retention time correlation using reference standards . Adjust computational models by incorporating solvent-accessible surface area (SASA) parameters .
Q. Applications in Drug Discovery
Q. What role does this compound play in the synthesis of bioactive molecules?
- Methodological Answer : It serves as a precursor for neuroactive compounds (e.g., dopamine receptor ligands) via Mitsunobu reactions to install ether linkages or amide couplings (EDC/HOBt) . Derivatives like 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine exhibit activity in kinase inhibition assays .
Q. Analytical Method Development
Q. How can researchers optimize LC-MS conditions for quantifying trace impurities in this compound batches?
Properties
IUPAC Name |
(1-benzylpyrrolidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409189 | |
Record name | (1-benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-17-9 | |
Record name | (1-benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5731-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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